7-Hexyl-1,3-dimethyl-8-(prop-2-enylamino)purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hexyl-1,3-dimethyl-8-(prop-2-enylamino)purine-2,6-dione, also known as PD98059, is a widely used chemical compound in scientific research. It is a selective inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway and is known to have a significant impact on cellular processes such as cell proliferation, differentiation, and apoptosis.
Wissenschaftliche Forschungsanwendungen
1. Serotonin Receptor Affinity and Psychotropic Activity
Research by Chłoń-Rzepa et al. (2013) explores the affinity of 8-aminoalkyl derivatives of purine-2,6-dione for serotonin receptors (5-HT1A, 5-HT2A, 5-HT7) and their potential psychotropic effects. They found that certain derivatives produced antidepressant-like and anxiolytic-like activities, highlighting their potential in designing new serotonin ligands with psychotropic properties (Chłoń-Rzepa et al., 2013).
2. Cardiovascular Activity and Antiarrhythmic Properties
Another study by Chłoń-Rzepa et al. (2004) synthesized 8-alkylamino derivatives of purine-2,6-dione and evaluated their cardiovascular activities. They found significant antiarrhythmic activity and hypotensive effects in certain derivatives, suggesting their potential in cardiovascular therapeutic applications (Chłoń-Rzepa et al., 2004).
3. Structure-Activity Relationships for Serotonin Receptors
Żmudzki et al. (2015) investigated the structure-activity relationships of 8-amino derivatives of purine-2,6-dione with respect to serotonin receptors. They found that these compounds exhibited diverse affinities for 5-HT1A, 5-HT2A, and 5-HT7 receptors, offering insights for developing receptor-specific therapeutic agents (Żmudzki et al., 2015).
4. Crystal Structure and Geometry Analysis
Karczmarzyk et al. (1995) focused on the crystal structure of 8-benzylamino derivatives of purine-2,6-dione, revealing the typical geometry of the purine system and how different substituents influence the molecular conformation. This study provides valuable data for understanding the structural dynamics of purine derivatives (Karczmarzyk et al., 1995).
5. Synthesis and Potential Applications in New Materials
Shukla et al. (2020) performed a quantitative investigation of intermolecular interactions in 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. Their findings suggest potential applications of such molecules in the design of new materials, highlighting the diverse applications of purine derivatives beyond pharmacology (Shukla et al., 2020).
Wirkmechanismus
Target of Action
The primary targets of MLS000037492 are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are key mediators of signal transduction in cells .
Mode of Action
MLS000037492 acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it increases the intracellular levels of cyclic nucleotides, leading to bronchodilation and non-steroidal anti-inflammatory effects . This dual action makes it a unique therapeutic agent, particularly for conditions like chronic obstructive pulmonary disease (COPD) .
Biochemical Pathways
The inhibition of PDE3 and PDE4 by MLS000037492 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can lead to the relaxation of smooth muscle in the airways, resulting in bronchodilation . Additionally, the anti-inflammatory effects can reduce the inflammation often associated with conditions like COPD .
Pharmacokinetics
It’s worth noting that the compound is delivered directly to the lungs through a standard jet nebulizer , which could enhance its bioavailability and therapeutic effects in the target organ.
Result of Action
The result of MLS000037492’s action is a significant improvement in the symptoms of conditions like COPD . By
Eigenschaften
IUPAC Name |
7-hexyl-1,3-dimethyl-8-(prop-2-enylamino)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2/c1-5-7-8-9-11-21-12-13(18-15(21)17-10-6-2)19(3)16(23)20(4)14(12)22/h6H,2,5,7-11H2,1,3-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAJDOODJDJHQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1NCC=C)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.